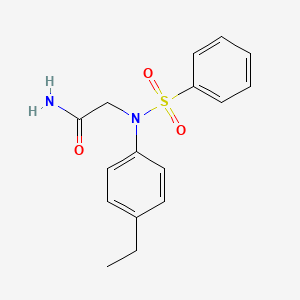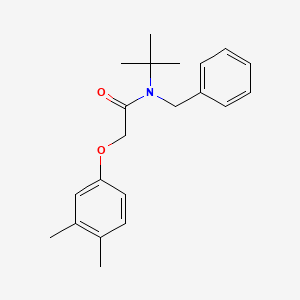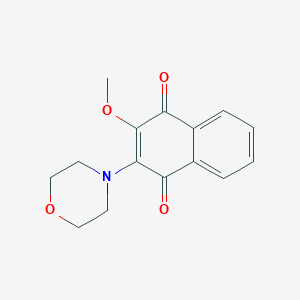
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone is a compound that has been extensively researched for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone is not fully understood. However, it is believed to interact with metal ions and disrupt their normal biological functions. It may also inhibit protein tyrosine phosphatases, which are enzymes that play a role in regulating cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions in biological systems. It is also a relatively stable compound and can be easily synthesized in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone. One direction is to investigate its potential as an anti-cancer agent in more detail, including its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs. Another direction is to further explore its mechanism of action, including its interactions with metal ions and its effects on cellular signaling pathways. Additionally, research could be conducted to investigate its potential use in other areas, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, this compound is a compound with significant potential for scientific research applications. Its fluorescent properties and potential anti-cancer properties make it a valuable tool for detecting metal ions and investigating new treatments for cancer. Further research is needed to fully understand its mechanism of action and explore its potential use in other areas of scientific research.
Synthesis Methods
The synthesis of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone involves the reaction of 4-nitrobenzaldehyde with 1,2-phenylenediamine followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is purified using column chromatography to obtain the final compound.
Scientific Research Applications
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone has been studied for its potential applications in various scientific research areas. It has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its potential as an anti-cancer agent and as an inhibitor of protein tyrosine phosphatases.
properties
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-13(9-5-7-10(8-6-9)17(20)21)14-15-11-3-1-2-4-12(11)16(14)19/h5-8,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZQRKEVXZDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)


![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)

![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)


